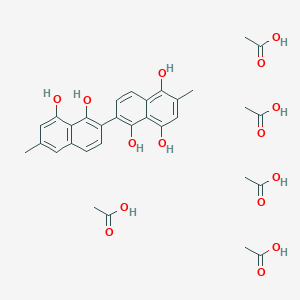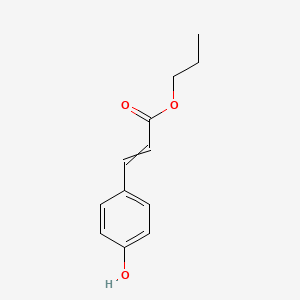![molecular formula C14H28N6O2 B14360309 N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide CAS No. 90267-24-6](/img/structure/B14360309.png)
N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide is a compound that features two piperazine rings attached to an ethanediamide backbone. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide typically involves the reaction of ethanediamide with 4-methylpiperazine. One common method involves the following steps:
Starting Materials: Ethanediamide and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol under reflux conditions.
Procedure: Ethanediamide is dissolved in methanol, and 4-methylpiperazine is added to the solution. The mixture is then heated under reflux for several hours to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Automation: Automated systems are employed for precise control of reaction parameters and efficient handling of materials.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The piperazine rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is used in the development of probes for studying protein interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperazine rings can interact with various biological molecules, influencing pathways such as neurotransmitter signaling or enzyme activity. These interactions are mediated through binding to receptors or enzymes, leading to modulation of their function .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler compound with one piperazine ring, used in similar applications but with different reactivity.
4-Methylpiperazine: Another related compound with a single piperazine ring, often used as a building block in organic synthesis.
Uniqueness
N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide is unique due to its dual piperazine rings, which confer distinct chemical and biological properties. This dual structure allows for more complex interactions and applications compared to simpler piperazine derivatives .
Properties
CAS No. |
90267-24-6 |
|---|---|
Molecular Formula |
C14H28N6O2 |
Molecular Weight |
312.41 g/mol |
IUPAC Name |
N,N'-bis[(4-methylpiperazin-1-yl)methyl]oxamide |
InChI |
InChI=1S/C14H28N6O2/c1-17-3-7-19(8-4-17)11-15-13(21)14(22)16-12-20-9-5-18(2)6-10-20/h3-12H2,1-2H3,(H,15,21)(H,16,22) |
InChI Key |
BTVATEDYARVDDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CNC(=O)C(=O)NCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


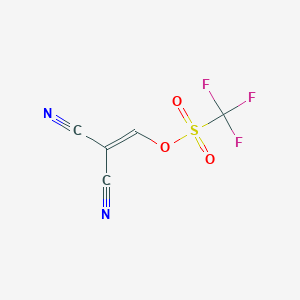
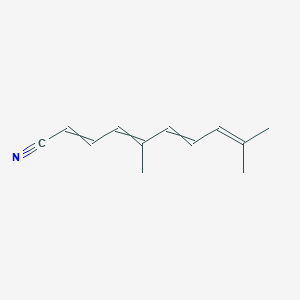
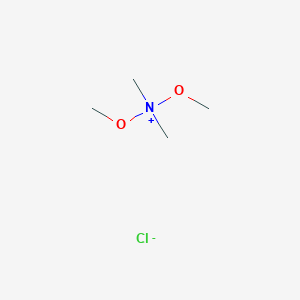

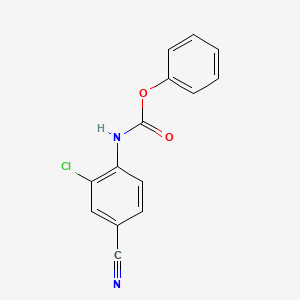
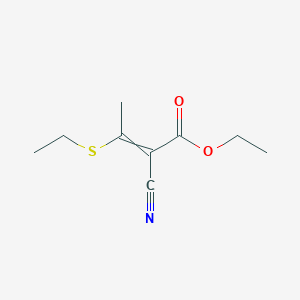
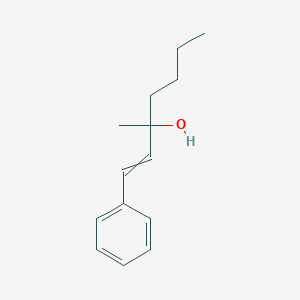
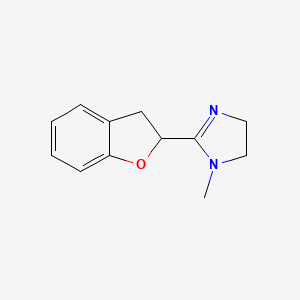
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)
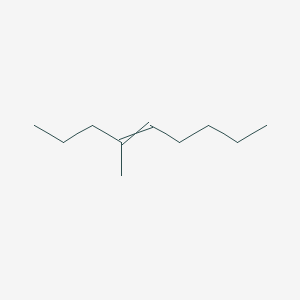
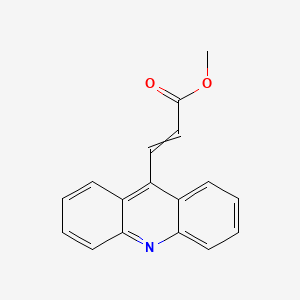
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
